molecular formula C10H16N4O3 B602096 Doxofylline Impurity 1 CAS No. 1429636-74-7

Doxofylline Impurity 1

Cat. No.: B602096
CAS No.: 1429636-74-7
M. Wt: 240.26
Attention: For research use only. Not for human or veterinary use.
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Description

Doxofylline Impurity 1 is a chemical compound associated with the drug doxofylline, which is used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Doxofylline is a methylxanthine derivative that functions as a phosphodiesterase inhibitor, leading to bronchodilation and anti-inflammatory effects . This compound is one of the impurities that can be formed during the synthesis or degradation of doxofylline .

Preparation Methods

The preparation of Doxofylline Impurity 1 involves specific synthetic routes and reaction conditions. One method involves the use of doxofylline as a starting material, which undergoes various chemical reactions to form the impurity. The synthetic route typically includes steps such as alkylation, cyclization, and purification. Industrial production methods may involve optimizing these reactions to achieve higher yields and purity levels, often using advanced techniques like high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Doxofylline Impurity 1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield dehydroxylated products .

Properties

IUPAC Name

3-(1,3-dioxolan-2-ylmethyl)-N-methyl-5-(methylamino)imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c1-11-9-8(10(15)12-2)14(6-13-9)5-7-16-3-4-17-7/h6-7,11H,3-5H2,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNGFFZEKHUMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N(C=N1)CC2OCCO2)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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